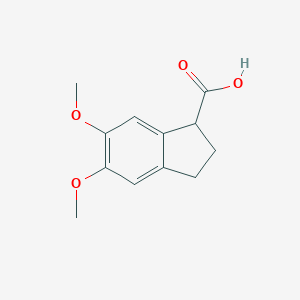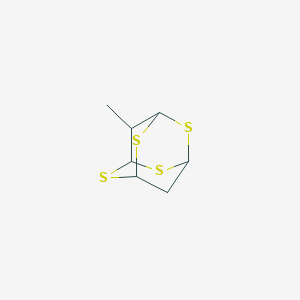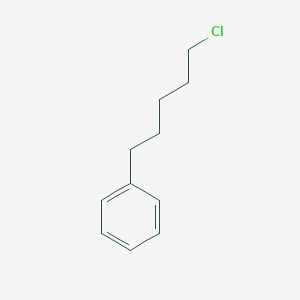
1-Chloro-5-phenylpentane
Overview
Description
1-Chloro-5-phenylpentane is an organic compound with the molecular formula C11H15Cl It is a member of the phenylalkyl chlorides family, characterized by a phenyl group attached to a pentane chain with a chlorine atom at the terminal position
Mechanism of Action
Target of Action
1-Chloro-5-phenylpentane is a chemical compound that primarily targets the Friedel-Crafts cyclialkylation process . This process is a type of intramolecular alkylation of aryl-substituted halides .
Mode of Action
The compound interacts with its targets through a mechanism involving rearrangement and cyclialkylation . The rearrangement precedes cyclialkylation . During this process, extensive deuterium scrambling between C-1, C-2, and C-3 occurs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Friedel-Crafts cyclialkylation pathway . This pathway involves the intramolecular alkylation of aryl-substituted halides
Result of Action
It is known that the compound participates in the friedel-crafts cyclialkylation process, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its volatility .
Biochemical Analysis
Biochemical Properties
1-Chloro-5-phenylpentane plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cellular processes can result in changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound have been associated with increased oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the importance of determining the appropriate dosage for specific research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, resulting in changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-phenylpentane can be synthesized through the alkylation of malonic ester with phenylalkyl chloridesThe resulting acids are then reduced by hydride to primary alcohols, which are converted to the primary chlorides by decomposing the intermediate chlorosulfite esters .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenylpentane derivatives under controlled conditions. The process may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-phenylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclialkylation Reactions: This compound can undergo intramolecular alkylation, resulting in the formation of cyclic compounds such as methyltetralins.
Common Reagents and Conditions:
Friedel-Crafts Alkylation: Utilizes catalysts like aluminum chloride to facilitate the cyclialkylation process.
Hydride Transfer Reactions: Involves the transfer of hydride ions, leading to the formation of various alkylbenzenes and other products.
Major Products Formed:
Methyltetralins: Formed through cyclialkylation.
Alkylbenzenes: Resulting from hydride transfer reactions.
Scientific Research Applications
1-Chloro-5-phenylpentane is utilized in various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of phenylalkyl chlorides with biological systems.
Medicine: Investigated for its potential pharmacological properties and effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- 1-Chloro-3-phenylpropane
- 1-Chloro-4-phenylbutane
- 1-Chloro-2-phenylethane
Comparison: 1-Chloro-5-phenylpentane is unique due to its longer carbon chain, which allows for more extensive cyclialkylation and hydride transfer reactions compared to its shorter-chain counterparts. This results in a wider variety of cyclic and alkylbenzene products, making it a valuable compound for synthetic and industrial applications .
Properties
IUPAC Name |
5-chloropentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLBVYYDZDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333903 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-63-8 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the expected product when 1-chloro-5-phenylpentane undergoes Friedel–Crafts cyclialkylation?
A1: While one might expect a benzocycloheptane (benzsuberane) to form via direct ring closure, research has shown that this compound actually yields alkyltetralins under Friedel–Crafts conditions []. This suggests that rearrangements in the side chain of the molecule occur during the reaction, leading to the unexpected product.
Q2: How was the possibility of benzsuberane rearrangement ruled out as the mechanism for alkyltetralin formation in these reactions?
A2: Researchers specifically investigated the cyclialkylation of 3-chloro-3,7-dimethyl-7-phenyloctane (Xb) []. This molecule, if it formed a benzsuberane intermediate, would be structurally restricted from undergoing the necessary rearrangements to yield an alkyltetralin. Despite this, the reaction still produced alkyltetralins, definitively demonstrating that the rearrangements occur in the side chain of the phenylalkyl chloride before cyclization, and not via a benzsuberane intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


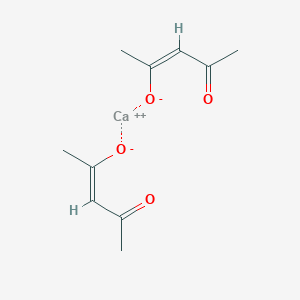
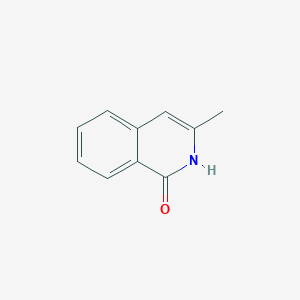
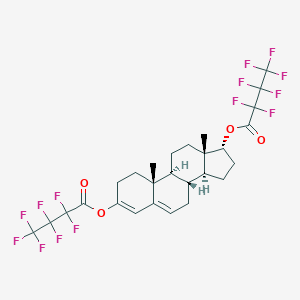
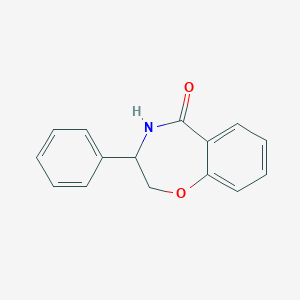

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

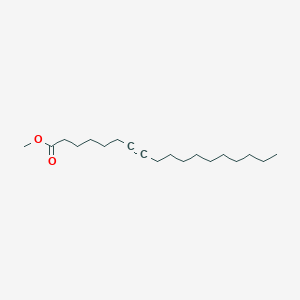

![2-[2-(4-methoxyphenyl)ethenyl]pyridine](/img/structure/B101573.png)
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
